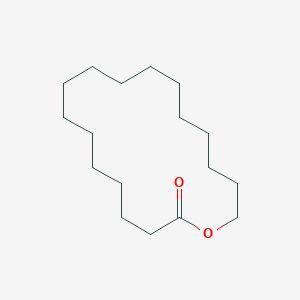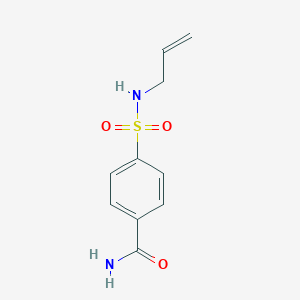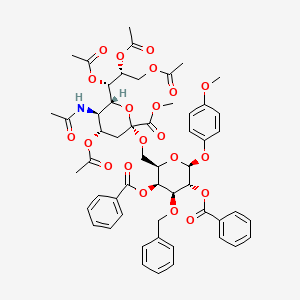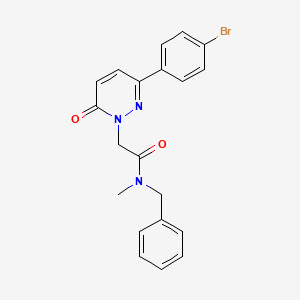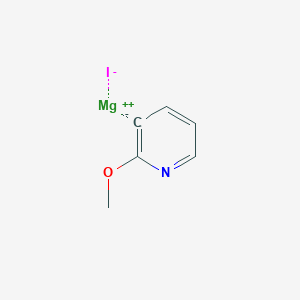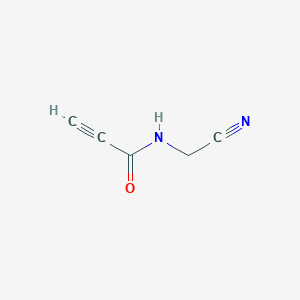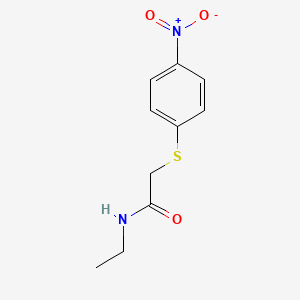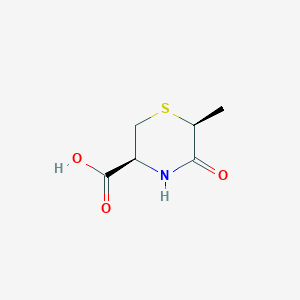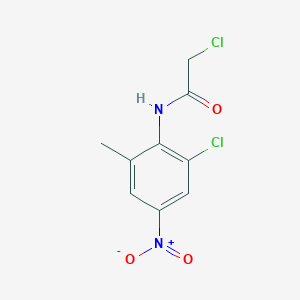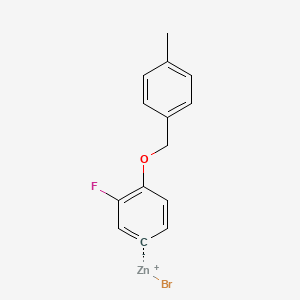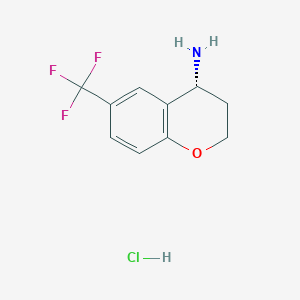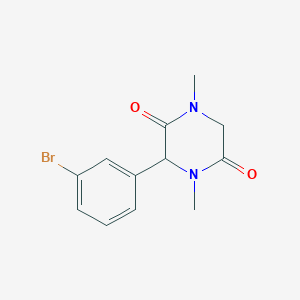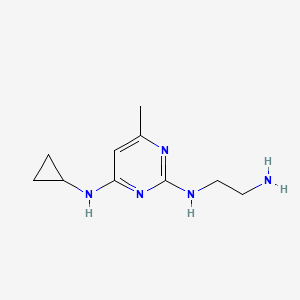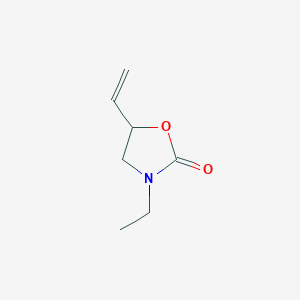
3-Ethyl-5-vinyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-vinyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone family. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes an ethyl group at the 3-position and a vinyl group at the 5-position, makes it a compound of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-vinyloxazolidin-2-one can be achieved through several methods. One common approach involves the halocyclofunctionalization of allyl-carbamates, which often results in high regio- and stereocontrol . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, typically involves large-scale chemical synthesis. The process may include the use of chiral auxiliaries to ensure the production of enantiomerically pure compounds, which are crucial for their biological activity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Applications De Recherche Scientifique
3-Ethyl-5-vinyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the synthesis of fine chemicals, pesticides, and herbicides.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-vinyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
3-Ethyl-5-vinyloxazolidin-2-one can be compared with other oxazolidinones such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and spectrum of action . For example:
Linezolid: Known for its use in treating infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant strains.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
5-ethenyl-3-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-3-6-5-8(4-2)7(9)10-6/h3,6H,1,4-5H2,2H3 |
Clé InChI |
XQAXLFWLNFXYOP-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(OC1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


